molecular formula C26H20Cl3F2N3O4S B4296165 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4296165
M. Wt: 614.9 g/mol
InChI Key: GXNQBBWWTXFOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and phenyl-imino compounds. Examples include:

Uniqueness

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(3,5-dichloro-4-hydroxyphenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl3F2N3O4S/c27-19-12-17(13-20(28)23(19)36)33-25-34(11-10-15-4-2-1-3-5-15)22(35)14-21(39-25)24(37)32-16-6-8-18(9-7-16)38-26(29,30)31/h1-9,12-13,21,36H,10-11,14H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNQBBWWTXFOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC(=C(C(=C2)Cl)O)Cl)N(C1=O)CCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl3F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,5-DICHLORO-4-HYDROXYPHENYL)IMINO]-4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZINANE-6-CARBOXAMIDE

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